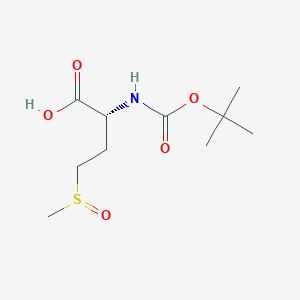
Boc-D-methionine sulfoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-D-methionine sulfoxide is a derivative of methionine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of D-methionine, which has been oxidized to form a sulfoxide. This compound is commonly used in peptide synthesis and serves as a building block for various biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-methionine sulfoxide typically involves the oxidation of Boc-D-methionine. The oxidation can be achieved using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the controlled addition of oxidizing agents and real-time monitoring of reaction conditions to optimize the production scale.
Types of Reactions:
Oxidation: Boc-D-methionine can be oxidized to this compound using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: this compound can be reduced back to Boc-D-methionine using reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield D-methionine sulfoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane, low temperatures.
Reduction: Dithiothreitol, sodium borohydride, aqueous or organic solvents.
Deprotection: Trifluoroacetic acid, dichloromethane.
Major Products:
Oxidation: this compound.
Reduction: Boc-D-methionine.
Deprotection: D-methionine sulfoxide.
科学的研究の応用
Boc-D-methionine sulfoxide has several applications in scientific research:
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis to improve the solubility and yield of hydrophobic and aggregation-prone peptides.
Biological Studies: The compound is used to study the effects of methionine oxidation and reduction in proteins, which is relevant in understanding oxidative stress and aging.
Medical Research: It is utilized in the development of therapeutic peptides and in the study of neurodegenerative diseases like Alzheimer’s disease.
Industrial Applications: this compound is used in the production of specialized peptides for pharmaceuticals and biotechnology industries.
作用機序
Boc-D-methionine sulfoxide exerts its effects primarily through its role in peptide synthesis and protein modification. The oxidation of methionine to methionine sulfoxide can alter the structure and function of proteins, affecting cellular signaling pathways and protein stability . The methionine sulfoxide reductase system can reduce methionine sulfoxide back to methionine, thereby regulating the levels of oxidized methionine in cells and maintaining protein function .
類似化合物との比較
Methionine sulfoxide: The non-protected form of methionine sulfoxide, which lacks the Boc protecting group.
Methionine sulfone: A further oxidized form of methionine, where the sulfur atom is fully oxidized to a sulfone.
Boc-L-methionine sulfoxide: The L-enantiomer of Boc-methionine sulfoxide, which has different stereochemistry compared to the D-enantiomer.
Uniqueness: Boc-D-methionine sulfoxide is unique due to its specific stereochemistry (D-enantiomer) and the presence of the Boc protecting group, which makes it particularly useful in peptide synthesis for improving solubility and yield of difficult peptides . The compound’s ability to undergo reversible oxidation and reduction also makes it valuable in studying oxidative stress and protein function .
特性
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-17(4)15/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-,17?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSDTYGQCVACMH-UFEDUZHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCS(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(Carboxymethyl)benzyl]-4-methylpiperazin dihydrochloride](/img/structure/B8099011.png)

![1-[4-(Carboxymethyl)benzyl]-4-methylpiperazin dihydrochloride](/img/structure/B8099025.png)



![2-[(4-Phenoxyphenyl)methyl]propanedioic acid](/img/structure/B8099058.png)


![Methyl 7-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B8099097.png)
